4-bromo-1-(2-bromoethyl)-1H-pyrazole
Description
4-Bromo-1-(2-bromoethyl)-1H-pyrazole (CAS 214614-82-1) is a halogenated pyrazole derivative characterized by a bromine atom at the 4-position of the pyrazole ring and a 2-bromoethyl substituent at the 1-position. Its molecular formula is C₅H₆Br₂N₂, with an average molecular mass of 273.92 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, owing to the reactivity of its dual bromine atoms .
Properties
IUPAC Name |
4-bromo-1-(2-bromoethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVRVRLVPRSAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289140 | |
| Record name | 4-Bromo-1-(2-bromoethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214614-82-1 | |
| Record name | 4-Bromo-1-(2-bromoethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214614-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(2-bromoethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-bromoethyl)-1H-pyrazole typically involves the bromination of 1-(2-bromoethyl)-1H-pyrazole. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-bromoethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 1-(2-ethyl)-1H-pyrazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 4-azido-1-(2-azidoethyl)-1H-pyrazole, while oxidation with potassium permanganate produces this compound-3-carboxylic acid.
Scientific Research Applications
4-Bromo-1-(2-bromoethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-bromoethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which enhances the compound’s binding affinity to its targets. Additionally, the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Variations
4-Bromo-1-(2-chloroethyl)-1H-pyrazole (CAS 663941-72-8)
- Structural Difference : Chlorine replaces one bromine in the ethyl chain.
- Impact : The chloroethyl analog exhibits reduced molecular mass (209.47 g/mol vs. 273.92 g/mol) and lower reactivity in nucleophilic substitutions due to the weaker C–Cl bond compared to C–Br. This makes it less favorable in reactions requiring facile leaving groups .
B. 4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole (Compound 10 in )
- Structural Difference : A tetrahydrofuran (THF) ring replaces the bromoethyl group.
- Impact : The THF substituent introduces steric bulk and oxygen-based polarity, enhancing solubility in polar solvents. The compound showed a 68% yield in synthesis via radical-polar crossover, contrasting with alkylation methods used for the bromoethyl derivative .
4-Bromo-1-(2-fluorophenyl)-1H-pyrazole (CAS 957062-81-6)
- Structural Difference : A fluorophenyl group replaces the bromoethyl chain.
Key Observations :
Physicochemical Properties
NMR Spectral Data Comparison
Key Observations :
- The bromoethyl group’s protons are expected to resonate near δ 3.5–4.0 ppm (CH₂Br), but specific data for this compound is absent in the evidence.
- Aromatic protons in analogs with phenyl groups (e.g., 1-phenylethyl) show distinct upfield shifts due to ring current effects .
Biological Activity
4-Bromo-1-(2-bromoethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C5H6Br2N2
- Molecular Weight : 227.92 g/mol
- CAS Number : 214614-82-1
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole compounds have been shown to possess significant antimicrobial properties against various bacterial strains. Studies have demonstrated that this compound exhibits activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties. The compound has been tested in various models, showing efficacy comparable to standard anti-inflammatory drugs like indomethacin .
- Anticancer Properties : Some pyrazole derivatives have shown promise in cancer treatment. Research indicates that this compound may inhibit tumor cell proliferation through specific molecular pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.
- Receptor Modulation : It may interact with various receptors, including those involved in pain perception and immune response, leading to therapeutic effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anti-inflammatory | Comparable efficacy to indomethacin | |
| Anticancer | Inhibits tumor cell proliferation |
Case Study: Antimicrobial Efficacy
In a study by Burguete et al., various pyrazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that the presence of bromine at specific positions significantly enhanced the antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study: Anti-inflammatory Activity
Chovatia et al. evaluated the anti-inflammatory effects of different pyrazole derivatives, including this compound, using carrageenan-induced edema models in mice. The compound demonstrated significant reduction in paw swelling, suggesting potent anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
